Kansuinine A

Stat3 signaling IL-6 pathway hepatocellular carcinoma

Kansuinine A (CAS 57701-86-7) is a macrocyclic jatrophane diterpene isolated from Euphorbia kansui, ideal as a well-characterized reference compound for SAR studies (MDR reversal RF=13.2), STAT3 activation via ERK1/2 (IC50=7.2 µM), and as a definitive negative control in anti-mitotic assays. Its modest activity profile ensures reproducible, compound-specific results. Verify purity and ERK-dependent activity with controls.

Molecular Formula C37H46O15
Molecular Weight 730.8 g/mol
Cat. No. B1243857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKansuinine A
Synonymskansuinin A
Molecular FormulaC37H46O15
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3
InChIKeyVKHCUWUNVKZFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kansuinin A (CAS 57701-86-7): A Macrocyclic Jatrophane Diterpene with Defined Stat3 Inhibitory Activity for Oncology Research Procurement


Kansuinin A (also referred to as Kansuinine A; CAS 57701-86-7) is a macrocyclic jatrophane diterpene isolated from the roots of Euphorbia kansui [1]. Its full IUPAC name is (2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate, with a molecular formula of C37H46O15 and a molecular weight of 730.8 g/mol [2]. The compound is structurally characterized by a 16-oxatricyclo[11.2.1.02,6]hexadecane core bearing five acetoxy groups, one benzoyloxy group, and a tertiary hydroxy group [3]. Kansuinin A is commercially available as a white to off-white powder with purity typically ≥98% and demonstrates DMSO solubility ≥100 mg/mL (136.85 mM) .

Kansuinin A (57701-86-7) Cannot Be Substituted with Other Jatrophane Diterpenes: Why Structural Specificity Drives Functional Differentiation


Jatrophane diterpenes from Euphorbia kansui exhibit markedly divergent biological profiles despite sharing a common macrocyclic scaffold. In a head-to-head evaluation of 32 diterpenoids from E. kansui roots, MDR reversal activity ranged from negligible (RF < 10) to potent (RF = 186.4), with Kansuinin A demonstrating an RF of 13.2 while its close structural analog Kansuinin B showed an RF of 68.9 [1]. Similarly, in Xenopus embryonic cell division assays, Kansuinin A was completely inactive at 50 μg/mL, whereas Kansuinin B induced 87% cleavage arrest at the same concentration [2]. In human lung cancer (A549) and liver cancer (Hep-G2) RTCA assays, Kansuinin A exhibited only modest anti-proliferative effects compared to esulone A and kansuinin G, which achieved near-complete proliferation inhibition [3]. These quantifiable divergences preclude generic substitution among jatrophane diterpenes and underscore the necessity of compound-specific procurement based on defined experimental requirements.

Quantitative Evidence Guide: Direct Comparative Data for Kansuinin A (CAS 57701-86-7) versus Closest Jatrophane Analogs


IL-6-Induced Stat3 Activation Inhibition: Kansuinin A (IC50 7.2 μM) Demonstrates Potency Comparable to Kansuinin B in Human Hepatoma Cells

Kansuinin A inhibits IL-6-induced Stat3 activation with an IC50 of approximately 7.2 μM in HepG2 human hepatoma cells, a potency comparable to Kansuinin B (IC50 ~6.5 μM) within the same experimental system [1]. The inhibition mechanism involves sustained ERK1/2 activation, which increases Stat3 serine phosphorylation and SOCS-3 expression, ultimately blocking IL-6-induced signal transduction [1].

Stat3 signaling IL-6 pathway hepatocellular carcinoma ERK1/2 activation

Multidrug Resistance Reversal Activity: Kansuinin A (RF = 13.2) Shows Modest Activity Relative to Kansuinin B (RF = 68.9) in HepG-2/Adr Cells

In a systematic evaluation of 32 diterpenoids from Euphorbia kansui, Kansuinin A exhibited multidrug resistance (MDR) reversal activity with a reversal fold (RF) of 13.2 in HepG-2/Adr cells, while its structural analog Kansuinin B demonstrated an RF of 68.9 under identical conditions [1]. The positive control verapamil showed an RF of 93.7. The most potent compounds in the same study, 6β,7β-epoxy-3β,4β,5β-trihydroxyl-20-deoxyingenol and 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-14-oxojatropha-6(17),11-diene, achieved RF values of 186.4 and 143.8, respectively [1].

multidrug resistance MDR reversal P-glycoprotein chemotherapy adjuvant

Anti-Proliferative Activity in Human Cancer Cell Lines: Kansuinin A Exhibits Selective Modest Activity in A549 and Hep-G2 RTCA Assays

In a bioassay-guided separation study using real-time cell analysis (RTCA), Kansuinin A (compound 2) was evaluated alongside seven other Euphorbia kansui isolates against A549 (human lung cancer) and Hep-G2 (human liver cancer) cell lines [1]. Kansuinin A exhibited modest anti-proliferative activity in both cell lines, whereas esulone A (compound 1), (3β,11β)-3,11-dihydroxylanosta-8,24-dien-7-one (compound 3), kansuinin D (compound 7), and kansuinin G (compound 8) almost entirely inhibited A549 proliferation [1]. Kansuinin G (compound 8) was identified as the most active compound against Hep-G2 cells [1].

anti-tumor screening RTCA lung cancer liver cancer

Xenopus Embryonic Cell Division Assay: Kansuinin A is Inactive (0% Cleavage Arrest at 50 μg/mL) While Kansuinin B Induces 87% Arrest

In an in vitro Xenopus laevis embryonic cell division assay, Kansuinin A (compound 12) showed no activity, producing 0% cleavage arrest at 50 μg/mL, whereas Kansuinin B (compound 11) induced 87% cleavage arrest at the identical concentration [1]. In contrast, nine ingenane-type diterpenes from the same plant (compounds 1-9) exhibited significant activity, with 0.5 μg/mL of each compound resulting in >75% cleavage arrest [1]. This stark functional divergence among co-isolated compounds highlights the critical importance of compound-specific procurement.

developmental biology cell cycle embryonic cleavage natural product screening

Mechanism of Action: Kansuinin A Activates ERK1/2 to Modulate Stat3 Serine Phosphorylation, Distinguished from Direct Stat3 Inhibitors

Kansuinin A inhibits IL-6-induced Stat3 activation through a non-canonical mechanism involving sustained ERK1/2 activation rather than direct inhibition of JAK or Stat3 phosphorylation. Treatment with the MEK inhibitor U0126 significantly blocked the inhibitory effects of both Kansuinin A and Kansuinin B on IL-6-induced Stat3 activation and tyrosine phosphorylation [1]. This ERK1/2-dependent mechanism distinguishes Kansuinin A from direct Stat3 inhibitors (e.g., Stattic, S3I-201) and from JAK inhibitors (e.g., ruxolitinib, tofacitinib).

signal transduction MEK/ERK pathway tyrosine phosphorylation SOCS-3

Physicochemical and ADMET Profile: Kansuinin A (LogP 2.79, DMSO Solubility ≥100 mg/mL) Offers Favorable Handling Characteristics

Kansuinin A exhibits physicochemical properties suitable for in vitro experimentation, including a calculated LogP of 2.785-2.90, DMSO solubility ≥100 mg/mL (136.85 mM), and one hydrogen bond donor (15 acceptors) [1]. Predicted ADMET properties indicate 98.67% probability of human intestinal absorption, 82.97% probability of Caco-2 impermeability, and 67.50% probability of blood-brain barrier penetration [2]. P-glycoprotein inhibition is predicted at 88.08% probability, consistent with observed MDR reversal activity [2].

solubility drug-like properties ADMET in vitro handling

Kansuinin A (CAS 57701-86-7): Validated Research Applications Based on Quantitative Evidence


IL-6/Stat3 Pathway Investigation: Use Kansuinin A as a Dual-Acting Tool Compound Requiring Intact MEK/ERK Signaling

Kansuinin A (IC50 = 7.2 μM) is appropriate for studies examining IL-6-induced Stat3 activation in HepG2 hepatoma cells or other cell lines with intact MEK/ERK signaling [1]. Its ERK1/2-dependent mechanism distinguishes it from direct Stat3 inhibitors and enables investigation of MAPK-STAT3 pathway crosstalk. Researchers should include MEK inhibitor controls (e.g., U0126) to confirm ERK1/2-dependent activity and should not use Kansuinin A in models where MEK/ERK signaling is compromised or pharmacologically inhibited [1].

Multidrug Resistance Reversal Reference: Employ Kansuinin A (RF = 13.2) as a Moderate-Activity Benchmark in Jatrophane SAR Studies

Kansuinin A (RF = 13.2 in HepG-2/Adr cells) serves as a well-characterized reference compound for structure-activity relationship (SAR) studies investigating the structural determinants of MDR reversal activity in jatrophane diterpenes [2]. Its modest activity positions it as a benchmark against which novel analogs can be compared, with Kansuinin B (RF = 68.9) and the most potent isolates (RF = 143.8-186.4) providing upper-bound references within the same chemical series [2].

Negative Control for Xenopus Embryonic Cell Division Screening: Kansuinin A Provides Definitive Inactivity Baseline

Kansuinin A (0% cleavage arrest at 50 μg/mL in Xenopus embryonic cells) is uniquely qualified as a negative control for anti-mitotic screening programs using jatrophane or ingenane diterpene libraries [3]. Its complete inactivity, despite structural similarity to active analogs such as Kansuinin B (87% arrest at 50 μg/mL), provides a definitive baseline for assay validation and SAR interpretation [3].

Anti-Tumor Screening Cascades: Position Kansuinin A as a Modest-Activity Reference Compound

In RTCA-based anti-proliferative screening of A549 (lung) and Hep-G2 (liver) cancer cell lines, Kansuinin A exhibits modest activity, unlike more potent Euphorbia kansui isolates (esulone A, kansuinin D, kansuinin G) that achieve near-complete proliferation inhibition [4]. This profile positions Kansuinin A as an appropriate reference compound for establishing activity thresholds and validating assay sensitivity, rather than as a lead candidate for further anti-tumor development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kansuinine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.